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4-Methoxyquinolin-2-amine Documentation Hub

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  • Product: 4-Methoxyquinolin-2-amine
  • CAS: 42712-65-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-Methoxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that imparts a wide array of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that imparts a wide array of biological activities. Within this broad class of compounds, 2-amino-4-methoxyquinoline derivatives have emerged as a particularly promising chemotype, demonstrating significant potential in the realms of oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanisms of action of these derivatives. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and an analysis of their interactions with key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to guide further investigation and application of this versatile molecular framework.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, has long been a source of inspiration for medicinal chemists. Its presence in numerous natural products with potent biological activities, most notably the antimalarial quinine, spurred extensive research into its synthetic derivatives. This has led to the development of a plethora of approved drugs with diverse therapeutic applications.

The versatility of the quinoline scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties, as well as its target specificity. The introduction of an amino group at the 2-position and a methoxy group at the 4-position, in particular, has been shown to confer a unique profile of biological activities, which will be the central focus of this guide.

Synthesis of 2-Amino-4-Methoxyquinoline Derivatives

The construction of the 2-amino-4-methoxyquinoline core can be achieved through several synthetic strategies. A common and effective approach involves a multi-step sequence starting from readily available precursors.

General Synthetic Workflow

A representative synthetic route to 2-amino-4-methoxyquinoline derivatives is outlined below. This workflow is adaptable and allows for the introduction of various substituents to explore structure-activity relationships (SAR).

Synthesis_Workflow A Isatoic Anhydride C 2-Amino-4-hydroxyquinoline-3-carbonitrile A->C Base (e.g., t-BuOK) Dioxane, reflux B Malononitrile B->C D 2-Amino-4-chloroquinoline-3-carbonitrile C->D POCl3, 80°C E 2-Amino-4-(substituted-amino)quinoline-3-carbonitrile D->E Substituted Amine Et3N, Dioxane/DMSO, 50°C F Further Derivatization E->F Various Reactions

Caption: General synthetic workflow for 2-aminoquinoline derivatives.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-hydroxyquinoline-3-carbonitriles

This protocol describes the initial step in the synthesis of the quinoline core.

Materials:

  • N-(2-aminobenzoyl)benzotriazole derivatives

  • Malononitrile

  • Potassium tert-butoxide (t-BuOK)

  • Dioxane

  • 2 N Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • A mixture of the appropriate N-(2-aminobenzoyl)benzotriazole (10 mmol), malononitrile (10 mmol), and t-BuOK (10 mmol) is dissolved in 60 mL of dioxane.

  • The reaction mixture is refluxed for 2 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is acidified to a pH of 2 with 2 N HCl.

  • The resulting precipitate is collected by filtration and purified by recrystallization from ethanol to yield the final crystalline product[1].

Conversion to 2-Amino-4-chloroquinoline-3-carbonitriles and Subsequent Amination

The intermediate 2-amino-4-hydroxyquinoline-3-carbonitriles can be converted to the more reactive 4-chloro derivatives, which then serve as a versatile precursor for introducing various amino substituents at the 4-position.

Procedure for Chlorination:

  • 2-Amino-4-hydroxyquinoline-3-carbonitrile (5 mmol) is reacted with an excess of phosphorus oxychloride (POCl₃, 10 mL).

  • The reaction is carried out under a nitrogen atmosphere at 80°C for 2-3 hours[1].

Procedure for Amination:

  • A mixture of the 2-amino-4-chloroquinoline-3-carbonitrile (1 mmol), a desired substituted amine (e.g., L-phenylalanine methyl ester hydrochloride, 3 mmol), and triethylamine (Et₃N, 2 mL) is prepared in a mixture of dioxane (2 mL) and DMSO (0.5 mL).

  • The reaction is heated at 50°C under a nitrogen atmosphere for 12 hours[1].

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of quinoline derivatives. The 2-amino-4-methoxyquinoline scaffold, in particular, has been explored for its ability to inhibit cancer cell proliferation through various mechanisms.

Mechanisms of Anticancer Action

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 2-Amino-4-methoxyquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points by 2-amino-4-methoxyquinoline derivatives.

Certain 2-amino-4-methylquinazoline derivatives, structurally related to the topic compounds, have demonstrated potent inhibition of PI3K, leading to the suppression of cancer cell proliferation[2][3]. These inhibitors can act as dual PI3K/mTOR inhibitors, offering a more comprehensive blockade of this critical cancer-promoting pathway[4].

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They function by creating transient breaks in the DNA backbone to allow for strand passage and then resealing the breaks. Topoisomerase inhibitors are a class of anticancer drugs that interfere with this process, leading to the accumulation of DNA damage and ultimately cell death[5][6]. Quinoline derivatives have been identified as a class of compounds capable of inhibiting topoisomerase I[7]. These compounds can stabilize the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to cytotoxic double-strand breaks[8][9].

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a valuable tool for the initial screening of potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-4-methoxyquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer Activity Data

The following table summarizes the anticancer activity of selected quinoline and quinazoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 2i HeLa (Cervical)7.15
BGC-823 (Gastric)4.65
Compound 4d A549 (Lung)3.317[1]
MCF-7 (Breast)7.711[1]
Compound 4e A549 (Lung)4.648[1]
MCF-7 (Breast)6.114[1]
Compound 2 PC3 (Prostate)6.6
HT29 (Colon)6.7
MCF7 (Breast)4.9

Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial agents, and the 2-amino-4-methoxyquinoline scaffold continues to be a promising area of research.

Mechanism of Antimicrobial Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. One of the primary mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination[10]. By inhibiting these enzymes, quinoline derivatives disrupt DNA synthesis, leading to bacterial cell death.

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible turbidity.

Detailed Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the 2-amino-4-methoxyquinoline derivative and perform serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected quinoline and quinazoline derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µM)Reference
Compound 15 S. aureus0.8[7]
B. cereus1.61[7]
Compound 6y S. aureus ATCC259230.36[11]
MRSA USA300 JE20.02[11]
Compound 6l S. aureus ATCC259231.0[11]
MRSA USA300 JE20.6[11]
Compound 4 A. baumannii0.5[12]
Compound 5 A. baumannii0.5[12]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. 2-Amino-4-methoxyquinoline derivatives have demonstrated promising anti-inflammatory properties.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often mediated by their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. One of the primary targets is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, these compounds can effectively reduce inflammation and pain[13].

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Inhibitor 2-Amino-4-methoxyquinoline Derivative Inhibitor->COX2 Selective Inhibition

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Amination of 2-Chloro-4-Methoxyquinoline

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The ability to strategically introduce amino functionalities onto the quin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The ability to strategically introduce amino functionalities onto the quinoline ring is paramount for the development of novel drugs with tailored pharmacological profiles. This document provides a detailed protocol for the amination of 2-chloro-4-methoxyquinoline, a versatile intermediate in synthetic organic chemistry.

The primary method detailed herein is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has largely superseded harsher, more traditional methods for aryl amine synthesis due to its broad substrate scope and functional group tolerance.[2] We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

Reaction Mechanism and Scientific Rationale

The amination of 2-chloro-4-methoxyquinoline can proceed through two principal mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

In an SNAr reaction, a potent nucleophile, such as an amine, directly attacks the electron-deficient quinoline ring at the carbon bearing the chloro substituent.[3][4] The electron-withdrawing nature of the quinoline nitrogen atom facilitates this attack, particularly at the C2 and C4 positions. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] For this pathway to be efficient, it often requires high temperatures and is generally limited to highly activated substrates or very strong nucleophiles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more versatile and widely employed method for this transformation.[2] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5] The choice of palladium precursor, ligand, and base is critical for the success of the reaction.[6]

Mechanistic Rationale for Experimental Choices

The protocol provided in this guide focuses on the Buchwald-Hartwig amination for its superior efficiency and broader applicability. The reactivity of the C-Cl bond in 2-chloro-4-methoxyquinoline is significantly enhanced by the palladium catalyst, allowing the reaction to proceed under milder conditions than a traditional SNAr.[7][8] The choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[2]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the palladium-catalyzed amination of 2-chloro-4-methoxyquinoline with a generic primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-4-methoxyquinoline≥98%Commercially Available
Amine (R-NH₂)≥98%Commercially AvailableEnsure dryness
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir and light sensitive
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially AvailableAir sensitive
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHygroscopic
TolueneAnhydrousCommercially AvailableStore over molecular sieves
Diethyl etherACS GradeCommercially AvailableFor workup
Saturated aqueous sodium bicarbonate solutionPrepared in-house
Brine (Saturated aqueous sodium chloride solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Commercially AvailableFor drying
Silica gel230-400 meshCommercially AvailableFor column chromatography
Argon or Nitrogen gasHigh purityFor inert atmosphere
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (Ar or N₂) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Flash chromatography setup

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk flask with 2-chloro-4-methoxyquinoline, Pd₂(dba)₃, and XPhos B Evacuate and backfill with Argon (3x) A->B Establish Inert Atmosphere C Add NaOtBu and amine under positive Argon flow B->C Introduce Reactants D Add anhydrous toluene via syringe C->D E Heat to 100 °C with vigorous stirring D->E Initiate Reaction F Monitor reaction by TLC (e.g., every 2 hours) E->F G Cool to room temperature and quench with water F->G Upon Completion H Extract with diethyl ether G->H I Wash organic layer with sat. NaHCO₃ and brine H->I J Dry over MgSO₄, filter, and concentrate I->J K Purify by flash column chromatography J->K

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-methoxyquinoline (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and the amine (1.2 mmol, 1.2 equiv).

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-methoxyquinoline derivative.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure proper handling of air-sensitive Pd₂(dba)₃ and ligand. Use a fresh batch if necessary.
Insufficiently anhydrous conditionsUse oven-dried glassware and anhydrous solvents. Ensure the amine is dry.
Poor quality baseUse freshly opened or properly stored sodium tert-butoxide.
Formation of side products Reaction temperature too highOptimize the reaction temperature; a lower temperature may improve selectivity.
Incorrect stoichiometryCarefully control the stoichiometry of the reactants, especially the base.
Difficulty in purification Product is highly polarUse a more polar eluent system for chromatography. Consider a different purification technique like recrystallization.
Product is unstable on silica gelDeactivate the silica gel with triethylamine before use, or consider using a different stationary phase like alumina.

Safety Precautions

  • 2-Chloro-4-methoxyquinoline: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]

  • Palladium catalysts and phosphine ligands: Are often air-sensitive and potentially toxic. Handle in a well-ventilated fume hood under an inert atmosphere.[9]

  • Sodium tert-butoxide: Is a strong base and is corrosive. It is also hygroscopic. Handle with care, avoiding contact with skin and eyes.[12]

  • Solvents: Toluene and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this procedure.[10][11][12]

References

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC. (n.d.).
  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline - Benchchem. (n.d.).
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (n.d.).
  • Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines - The Journal of Organic Chemistry - ACS Figshare. (2003, August 13).
  • SAFETY DATA SHEET - 4. (n.d.).
  • Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel - Benchchem. (n.d.).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20).
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents. (n.d.).
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. (2025, December 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H) - PubMed. (2020, April 15).
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (n.d.).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18).
  • Reductive Amination - Common Conditions. (n.d.).
  • Safety data sheet - CPAChem. (n.d.).
  • Study on the synthesis of 2-amino-4-methoxy acetanilide - ResearchGate. (2025, August 6).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents. (n.d.).
  • SRN1 mechanism in heteroaromatic nucleophilic substitution. Photostimulation and entrainment of the reaction of lithioacetone with 2-chloroquinoline | Journal of the American Chemical Society. (1975, January 1).
  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29).
  • nucleophilic aromatic substitutions - YouTube. (2019, January 19).
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (n.d.).
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023, December 15).
  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives - Hilaris Publisher. (2015, February 18).
  • Application Note – Reductive Amination - Sigma-Aldrich. (n.d.).
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025, April 1).
  • How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry? | ResearchGate. (2013, July 17).
  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (2023, November 17).

Sources

Application

4-Methoxyquinolin-2-amine solubility in DMSO and methanol

Application Note: High-Fidelity Solubilization & Handling of 4-Methoxyquinolin-2-amine Part 1: Executive Summary & Physicochemical Context 1.1 The Challenge 4-Methoxyquinolin-2-amine is a rigid, planar heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solubilization & Handling of 4-Methoxyquinolin-2-amine

Part 1: Executive Summary & Physicochemical Context

1.1 The Challenge 4-Methoxyquinolin-2-amine is a rigid, planar heterocyclic scaffold often utilized as a precursor in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and antimalarial agents. Its solubility profile is dominated by strong intermolecular


 stacking interactions characteristic of the quinoline core, combined with the polarizability of the methoxy and amino substituents.

While the amino group (


) suggests basicity and potential polarity, the aromatic bulk often renders the neutral molecule sparingly soluble in aqueous media and lower alcohols at room temperature. Improper solubilization leads to "micro-precipitation"—invisible to the naked eye but catastrophic for assay reproducibility (e.g., false negatives in HTS or erratic yields in synthesis).

1.2 Physicochemical Profile To master the solubility, one must understand the molecule's behavior:

PropertyValue / CharacteristicImplication for Solubility
Core Structure Quinoline RingHigh lattice energy due to planar stacking; requires polar aprotic solvents to disrupt.
H-Bond Donor 2-Amino group (

)
Capable of H-bonding with DMSO (acceptor) and Methanol (donor/acceptor).
H-Bond Acceptor 4-Methoxy (

) & Ring N
Enhances solubility in protic solvents like Methanol, but less effective than DMSO.
Predicted LogP ~1.8 – 2.2Moderately lipophilic. Water solubility is poor (<50 µg/mL) without pH adjustment.
pKa ~7.0 - 9.0 (Amine/Ring N)Solubility is highly pH-dependent. Protonation (acidic pH) significantly boosts aqueous solubility.

Part 2: Solubility Data & Solvent Compatibility

The following data represents field-standard expectations for this scaffold. Note: Exact values vary by crystal polymorph and purity.

Table 1: Solubility Performance Matrix
SolventSolubility RatingEstimated Max Conc.Application Note
DMSO (Dimethyl Sulfoxide)Excellent > 50 mM (~8-10 mg/mL)Preferred for Stock Solutions. The sulfoxide oxygen acts as a strong H-bond acceptor for the amine, effectively disrupting crystal lattice.
Methanol (MeOH)Good (Conditional) ~ 10-20 mM (~2-4 mg/mL)Preferred for Intermediate Dilutions. Solubility improves significantly with warming (40°C). Risk of precipitation upon cooling if saturated.
Ethanol (EtOH)Moderate< 10 mMLess effective than Methanol due to longer alkyl chain reducing polarity.
Water / PBS (pH 7.4) Poor < 0.1 mMDo not use for stocks. Compound will crash out. Requires co-solvent (DMSO) or acidification (pH < 4).

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solution (DMSO)

Objective: Create a stable 50 mM stock solution for long-term storage.

Materials:

  • 4-Methoxyquinolin-2-amine (Solid)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Amber glass vials (Borosilicate)

  • Ultrasonic bath

Step-by-Step Workflow:

  • Gravimetric Analysis: Weigh approximately 8.7 mg of the compound into a tared amber vial.

    • Calculation:

      
      .
      
    • 
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical: Do not add DMSO to the solid all at once if preparing large volumes. Add 80% of target volume, dissolve, then QS (quantity sufficient) to final volume.

  • Disruption: Vortex vigorously for 30 seconds.

  • Sonication (The "Polishing" Step): Sonicate at room temperature for 5–10 minutes.

    • Why? This breaks apart micro-crystalline aggregates that vortexing misses.

  • Visual QC: Hold the vial against a light source. The solution must be optically clear .

    • Fail State: If cloudy, continue sonication or dilute to 25 mM.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Working Solution Preparation (Methanol Dilution)

Objective: Prepare a working solution for chemical synthesis or LC-MS injection.

  • Warm the Stock: Thaw the DMSO stock and warm to 37°C to ensure total redissolution.

  • Sequential Dilution:

    • To prepare a 1 mM solution in Methanol:

    • Add 20 µL of 50 mM DMSO Stock into 980 µL of Methanol.

  • Agitation: Vortex immediately.

    • Note: The exothermic mixing of DMSO and Methanol usually aids solubility, but "shock precipitation" can occur if the methanol is ice-cold. Use room temperature Methanol.[2]

Part 4: Visualization of Workflows

Figure 1: Solubilization Decision Tree

Caption: Logical workflow for preparing and validating stock solutions, ensuring no micro-precipitates compromise downstream data.

SolubilityWorkflow Start Start: Solid Compound Solvent Add Anhydrous DMSO (Target 50 mM) Start->Solvent Vortex Vortex (30s) Solvent->Vortex Sonicate Sonicate (10 min, RT) Vortex->Sonicate Check Visual Inspection Sonicate->Check Clear Solution Clear? Check->Clear Success Filter (0.22 µm PTFE) & Aliquot Clear->Success Yes Fail Cloudy / Precipitate Clear->Fail No Dilute Dilute to 25 mM or Warm to 37°C Fail->Dilute Dilute->Vortex

Figure 2: Solvent Interaction Mechanism

Caption: Mechanistic view of how DMSO and Methanol interact with the 4-Methoxyquinolin-2-amine scaffold to enable dissolution.

InteractionMechanism cluster_DMSO DMSO Solubilization cluster_MeOH Methanol Solubilization Compound 4-Methoxyquinolin-2-amine (Solid Lattice) DMSO_Mol DMSO Molecules Compound->DMSO_Mol High Efficiency MeOH_Mol Methanol Molecules Compound->MeOH_Mol Moderate Efficiency Action1 Disrupts pi-pi stacking DMSO_Mol->Action1 Action2 H-Bond Acceptor (Binds -NH2) DMSO_Mol->Action2 Action3 H-Bond Donor (Binds Ring N) MeOH_Mol->Action3 Action4 Weak Lattice Disruption MeOH_Mol->Action4

Part 5: Troubleshooting & Stability

Common Issue: "Crash Out" upon Aqueous Dilution

  • Symptom: When diluting the DMSO stock into cell culture media (water-based), the solution turns milky.

  • Cause: The hydrophobic quinoline core aggregates when the DMSO concentration drops below the "solvency power" threshold.

  • Solution:

    • Step-Down Dilution: Do not jump from 100% DMSO to 100% Water. Go DMSO

      
       Methanol 
      
      
      
      Water.
    • Limit Final DMSO: Ensure final DMSO concentration in assay is < 0.5% (v/v) to avoid cytotoxicity, but high enough to keep the compound soluble.

    • Acidification: If the assay permits, slightly lowering the pH (to ~6.0) can protonate the ring nitrogen, drastically increasing aqueous solubility.[3]

Storage Stability

  • DMSO Stock: Stable for 6 months at -20°C. Protect from light (quinolines can be photosensitive).

  • Methanol Solution: Prepare fresh. Methanol evaporates rapidly, changing concentration.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. Retrieved from [Link]. (Used as structural analog for solubility properties).[3]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on solubility of heteroaromatics).

Sources

Method

Application Notes and Protocols: Leveraging 4-Methoxyquinolin-2-amine as a Foundational Scaffold in Modern Drug Discovery

Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] Its versatile structure allows for interaction with a multitude of biological targets. Derivatives of quinoline have been successfully developed as anticancer, antimalarial, anti-inflammatory, and kinase-inhibiting agents.[1][4][5][6]

4-Methoxyquinolin-2-amine, in particular, offers a strategic entry point for synthetic elaboration. It possesses two key functional handles for diversification: the nucleophilic 2-amino group and the electron-rich quinoline core, which can be further functionalized. The 4-methoxy group serves to modulate the electronic properties and lipophilicity of the scaffold, often enhancing target engagement and pharmacokinetic profiles.

Table 1: Physicochemical Properties of 4-Methoxyquinolin-2-amine

PropertyValueSource
IUPAC Name 4-methoxyquinolin-2-amine[7]
CAS Number 42712-65-2[7]
Molecular Formula C₁₀H₁₀N₂O[7]
Molecular Weight 174.20 g/mol [7]
XLogP3 1.8[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Synthesis of the 4-Methoxyquinolin-2-amine Core

The construction of the 2-aminoquinoline scaffold can be achieved through several established synthetic methodologies. A common and effective approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8] The following protocol outlines a representative synthesis, which is a foundational step before specific functionalization.

This protocol describes a generalized and robust method for constructing the 2-aminoquinoline core, which can be adapted for the synthesis of 4-Methoxyquinolin-2-amine by selecting the appropriate starting materials (e.g., a 2-amino-aryl ketone precursor).

Workflow for Quinoline Core Synthesis

cluster_setup Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Purification A Combine 2-aminoaryl ketone (1 eq) and α-amino nitrile (1.2 eq) in DMF B Add KOtBu catalyst (catalytic amount) A->B C Heat mixture to 80-100 °C D Monitor reaction by TLC E Cool to RT, remove solvent under reduced pressure D->E F Partition between Ethyl Acetate and H₂O G Dry organic layer (Na₂SO₄), concentrate H Purify via column chromatography

Caption: Workflow for Friedländer Annulation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate 2-aminoaryl ketone (1.0 eq) and an α-amino nitrile (1.2 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).[8]

  • Catalyst Addition: Add a catalytic amount of a strong base, such as potassium tert-butoxide (KOtBu), to the mixture. The base is crucial for deprotonating the active methylene compound, initiating the condensation.[8]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically between 80-120 °C) and maintain stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[8]

  • Work-up: Once complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate.[8]

  • Purification: After concentrating the organic layer, the crude product is purified by column chromatography on silica gel to yield the 2-aminoquinoline derivative.

Strategic Derivatization: Using 4-Methoxyquinolin-2-amine as a Building Block

The true power of 4-Methoxyquinolin-2-amine lies in its capacity for diversification. The 2-amino group serves as a primary site for building molecular complexity, most commonly through carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the 2-aminoquinoline with a wide variety of aryl halides or triflates. This reaction is fundamental for creating libraries of compounds where an aryl moiety is attached to the amino group, a common feature in many kinase inhibitors.

Workflow for N-Arylation Reaction

reagents 4-Methoxyquinolin-2-amine (1 eq) Aryl Halide (1.2 eq) Base (e.g., Cs₂CO₃, 2 eq) setup Combine reagents, catalyst, and solvent under inert atmosphere (N₂/Ar) reagents->setup catalyst Pd Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) Ligand (e.g., Xantphos, 4-10 mol%) catalyst->setup solvent Anhydrous Toluene or Dioxane solvent->setup reaction Heat mixture (e.g., 100-110 °C) for 12-24h. Monitor by TLC/LC-MS. setup->reaction workup Cool, filter through Celite. Concentrate filtrate. reaction->workup purify Purify by column chromatography. workup->purify

Caption: General workflow for Buchwald-Hartwig N-Arylation.

Causality Behind Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under nitrogen or argon is critical to prevent catalyst deactivation.

  • Catalyst/Ligand System: The choice of palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) is crucial. Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are used to ensure the reaction can be heated sufficiently without interference from water.

Step-by-Step Procedure:

  • Setup: To an oven-dried reaction vessel, add 4-Methoxyquinolin-2-amine (1.0 eq), the desired aryl halide (1.1-1.5 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the N-arylated quinoline.

The Suzuki-Miyaura coupling is a highly reliable and versatile method for forming C-C bonds.[9][10] While the 2-amino group can be derivatized, the quinoline ring itself can be functionalized. For this to occur, a halogen (e.g., a chloro or bromo substituent) must first be installed on the quinoline ring, which then participates in the cross-coupling with a boronic acid. This allows for the introduction of diverse aryl or heteroaryl groups directly onto the quinoline core.

Workflow for Suzuki-Miyaura Coupling

G start Start with Halo-Substituted 4-Methoxy-2-aminoquinoline setup Combine all components in reaction vessel start->setup reagents Aryl Boronic Acid (1.5 eq) Base (e.g., Na₂CO₃, 2 eq) reagents->setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) catalyst->setup solvent Solvent System (e.g., Toluene/H₂O) solvent->setup reaction Heat under inert atmosphere (e.g., 80-100 °C). Monitor reaction. setup->reaction workup Aqueous workup, extract with organic solvent. reaction->workup purify Dry organic layer and purify by chromatography. workup->purify

Caption: General workflow for Suzuki-Miyaura Cross-Coupling.

Causality Behind Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst that is often used directly as the active Pd(0) species.[9][11]

  • Base and Solvent System: An aqueous base (like Na₂CO₃ or K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. A two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) facilitates this process.[9] Microwave-assisted protocols in water have also been shown to be efficient.[9]

  • Boronic Acid: Arylboronic acids are generally stable, commercially available, and have low toxicity, making them ideal coupling partners.

Step-by-Step Procedure:

  • Setup: In a reaction vessel, combine the halo-substituted 4-methoxy-2-aminoquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Base Addition: Add the solvent system (e.g., a 3:1 mixture of toluene and water) followed by the aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0 eq).

  • Inerting and Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Seal the vessel and heat to 80-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Table 2: Representative Conditions for Key Coupling Reactions

ReactionCatalystLigandBaseSolventTemperature (°C)
N-Arylation Pd₂(dba)₃XantphosCs₂CO₃Toluene100-110
Suzuki Coupling Pd(PPh₃)₄(Internal)Na₂CO₃Toluene/H₂O80-100
Applications in Drug Discovery: Targeting Kinases

The 4-Methoxyquinolin-2-amine scaffold is particularly well-suited for the development of kinase inhibitors.[4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4][12]

The general structure of a quinoline-based kinase inhibitor often involves:

  • A Heterocyclic Core (The Quinoline): This core orients the other functional groups within the ATP-binding pocket of the kinase.

  • A "Hinge-Binding" Motif: The 2-amino group, or a derivative, often forms critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.

  • A Lipophilic Pocket Filler: An aryl group, often installed via N-arylation or Suzuki coupling, occupies a hydrophobic pocket within the active site, enhancing binding affinity and selectivity.

Conceptual Model of a Quinoline-Based Kinase Inhibitor

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Quinoline Inhibitor hinge Hinge Region (Backbone Amides) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue quinoline 4-MeO-Quinoline Core (Scaffold) quinoline->gatekeeper Steric Fit linker 2-Amino Linker linker->hinge H-Bonds aryl Substituted Aryl Group aryl->pocket Hydrophobic Interactions

Caption: A quinoline inhibitor occupying a kinase active site.

By systematically modifying the aryl groups introduced through the protocols described above (Protocols 2 & 3), researchers can perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates.[12]

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Google AI Search.
  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec - IJSRP. (2013).
  • Novel Quinoline‐Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies. (2024). ChemistrySelect.
  • 4-Methoxyquinolin-2-amine. PubChem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). Molecules.
  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistrySelect.
  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. (2016).
  • Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine. Benchchem.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). RSC Medicinal Chemistry.
  • 2-Aminoquinoline: A Technical Guide for Researchers. Benchchem.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-methoxyquinoline

The following technical guide is designed as a dynamic support resource for researchers working with 2-Amino-4-methoxyquinoline (CAS: 42712-65-2). It synthesizes standard organic purification protocols with specific insi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a dynamic support resource for researchers working with 2-Amino-4-methoxyquinoline (CAS: 42712-65-2). It synthesizes standard organic purification protocols with specific insights into quinoline chemistry.

Status: Operational | Ticket ID: PUR-AMQ-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic Overview & Decision Matrix

Before initiating purification, characterize your crude product. The presence of specific impurities (starting materials, regioisomers, or oxidation byproducts) dictates the optimal workflow.

Common Impurity Profile
  • Impurity A (Precursor/Hydrolysis): 2-Amino-4-hydroxyquinoline (or its tautomer 2-amino-4-quinolone).[1] Nature: Amphoteric/Acidic.

  • Impurity B (Regioisomer): 4-Amino-2-methoxyquinoline (rare, synthesis-dependent). Nature: Basic.

  • Impurity C (Oxidation): Azo-dimers or N-oxides (often colored red/brown). Nature: Neutral/Polar.

Purification Decision Tree

PurificationWorkflow Start Crude 2-Amino-4-methoxyquinoline CheckPurity Analyze Crude (TLC/HPLC) Start->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType <90% Pure MethodB Protocol B: Recrystallization (Ethanol/Water) CheckPurity->MethodB >90% Pure HydroxyImp Contains 2-Amino-4-hydroxyquinoline (Starting Material) ImpurityType->HydroxyImp Polar Spot on TLC ColorImp Dark Color/Tarry Residue (Oxidation) ImpurityType->ColorImp Baseline Smear MethodA Protocol A: Acid-Base Extraction (Removes Hydroxy & Neutrals) HydroxyImp->MethodA MethodC Protocol C: Flash Chromatography (DCM/MeOH) ColorImp->MethodC HighPurity >90% Purity, Crystalline MethodA->MethodB Polishing Final Pure Product (Off-white solid) MethodB->Final MethodC->Final

Figure 1: Strategic decision matrix for selecting the appropriate purification method based on crude impurity profile.

Quantitative Data Summary

PropertyValueRelevance to Purification
Molecular Weight 174.20 g/mol Calculation of molar equivalents for reagents.
pKa (Estimated) ~7.5 (Ring N)Allows capture in dilute HCl (pH < 2).
Solubility (Organic) DCM, DMSO, MeOH, EtOAcGood solubility for extraction/chromatography load.
Solubility (Aqueous) Low (Neutral pH)Precipitates upon neutralization.
Melting Point ~166–168 °C (Lit.[2] var.)Key indicator of purity post-recrystallization.[3]
TLC Rf Value ~0.4 (DCM:MeOH 95:5)Monitoring progress; Amine tailing may occur.

Detailed Experimental Protocols

Protocol A: Differential Acid-Base Extraction (The "Workhorse" Method)

Best for: Removing unreacted 2-amino-4-hydroxyquinoline and neutral tars.

Principle: This method exploits the chemical difference between the target (basic amine, neutral ether) and the impurity (amphoteric/phenolic hydroxyl).

  • Target: 2-Amino-4-methoxyquinoline (Basic).

  • Impurity: 2-Amino-4-hydroxyquinoline (Amphoteric, soluble in strong base).

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of crude product in 100 mL of Dichloromethane (DCM) . Ensure complete dissolution; filter insolubles if necessary.

  • Base Wash (Critical Step): Wash the organic phase with 1M NaOH (2 x 50 mL).

    • Mechanism:[4][5][6] The NaOH converts the phenolic 2-amino-4-hydroxyquinoline into its water-soluble sodium salt. The methoxy target remains in the DCM.

  • Acid Extraction: Extract the DCM layer with 1M HCl (3 x 40 mL).

    • Mechanism:[4][5][6] The target amine protonates and moves into the aqueous acid phase. Neutral organic impurities (non-basic tars) remain in the DCM.

  • Neutralization: Combine the acidic aqueous extracts. Cool to 0–5 °C in an ice bath. Slowly add 25% NH₄OH (ammonium hydroxide) or 4M NaOH until pH ~10.

    • Observation: A thick white/off-white precipitate should form.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (2 x 20 mL) to remove inorganic salts. Dry in a vacuum oven at 45 °C.

Protocol B: Recrystallization

Best for: Final polishing of material with >90% purity.

Solvent System: Ethanol (EtOH) / Water (


).
  • Suspend the semi-pure solid in minimal boiling Ethanol (approx. 10 mL/g).

  • If the solution is dark, add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • To the boiling filtrate, add hot Water dropwise until a faint turbidity persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Collect crystals by filtration.[7]

Protocol C: Flash Column Chromatography

Best for: Separating complex mixtures or when extraction fails due to emulsions.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase:

    • Start: 100% Dichloromethane (DCM).

    • Gradient: 0% → 5% Methanol in DCM.

  • Modifier: Add 1% Triethylamine (TEA) or NH₄OH to the mobile phase to prevent peak tailing caused by the free amine interacting with acidic silica silanols.

Troubleshooting & FAQs

Q1: My product turned pink/red during drying. What happened? A: Aminoquinolines are susceptible to air oxidation, forming azo-linkages or quinone-imine type colored impurities.

  • Fix: Always dry under vacuum or inert atmosphere (

    
    ). If colored, perform a quick filtration through a short plug of silica using DCM, or recrystallize with activated charcoal.
    

Q2: The "Base Wash" in Protocol A formed a terrible emulsion. A: This is common if the crude contains significant tars.

  • Fix: Filter the biphasic mixture through a pad of Celite. Alternatively, add brine (saturated NaCl) to the aqueous phase to increase ionic strength and force phase separation.

Q3: I have low recovery after Acid Extraction (Protocol A). A: The target might not have fully precipitated during neutralization, or it remained in the organic layer during extraction.

  • Check: Ensure the pH of the acid extract was < 2 during extraction and > 10 during neutralization.

  • Check: 2-Amino-4-methoxyquinoline has some water solubility.[2][8] Saturate the neutralized aqueous phase with NaCl (salting out) and extract it with EtOAc to recover the remaining product.

Q4: Can I use Ethyl Acetate instead of DCM for Protocol A? A: Yes, Ethyl Acetate is a greener alternative and works well. However, DCM generally solubilizes quinolines better. If using EtOAc, ensure the initial dissolution is complete.

References

  • PubChem. 4-Methoxyquinolin-2-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. (Context on aminoquinoline solubility and stability). Available at: [Link]

  • EPA CompTox. 4-Amino-2-methylquinoline Properties. (Physicochemical data for homologous series). Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Amino-4-Methoxyquinoline

Case ID: T-AMQ-OX-001 Status: Active Priority: High (Stability Critical) Agent: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you have obse...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-AMQ-OX-001 Status: Active Priority: High (Stability Critical) Agent: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (yellowing/browning) or purity loss in your stock of 2-amino-4-methoxyquinoline .

This compound acts as a "chemical sponge" for oxygen and photons due to its specific electronic structure. The electron-donating methoxy group (-OCH₃) at position 4 and the amino group (-NH₂) at position 2 significantly increase the electron density of the quinoline ring. While this makes it a potent nucleophile for synthesis, it also lowers its oxidation potential, making it highly susceptible to:

  • Photo-oxidation: Radical formation triggered by UV/Visible light.

  • N-Oxidation: Attack by atmospheric oxygen at the ring nitrogen.

  • Dimerization: Oxidative coupling of the amino groups.

Module 1: The Science of Degradation (FAQ)

Q: Why is my white powder turning brown?

A: The "browning" is a hallmark of oxidative coupling. Unlike simple hydrolysis, which often yields colorless byproducts, oxidation of aminoquinolines generates azo-dimers and quinone-imine intermediates. These are highly conjugated systems that absorb visible light strongly. Even trace amounts (ppm levels) can discolor the entire batch, although the bulk purity might still be >95%.

Q: Is the methoxy group contributing to the instability?

A: Yes. The methoxy group at the C4 position is a strong electron-donating group (EDG) via resonance. This pushes electron density into the ring system, stabilizing the radical cation intermediates formed during the initial stages of oxidation. This makes 2-amino-4-methoxyquinoline more labile than unsubstituted 2-aminoquinoline.

Q: Can I store it in DMSO at -20°C?

A: Use Caution. While DMSO is a common solvent, it is hygroscopic and can act as a mild oxidant under certain conditions (Swern-type mechanisms, though rare without activators).

  • Recommendation: Store as a solid whenever possible.

  • If solution is mandatory: Use anhydrous DMSO, purge with argon, and store in single-use aliquots to prevent repeated freeze-thaw cycles which introduce moisture and oxygen.

Module 2: The "Gold Standard" Storage Protocol

To prevent oxidation, you must eliminate the three pillars of degradation: Light, Oxygen, and Moisture .

Storage Workflow Diagram

StorageWorkflow Receipt Compound Receipt QC Initial Purity Check (H-NMR / HPLC) Receipt->QC Transfer Transfer to Amber Vial QC->Transfer Pass Purge Argon/Nitrogen Purge (5 mins) Transfer->Purge Seal Seal with Parafilm/Teflon Purge->Seal Store Freezer Storage (-20°C) Seal->Store Store->Purge After Use

Figure 1: The "Chain of Custody" workflow for maximizing shelf-life. Note the re-purge step after every use.

Step-by-Step Protocol
  • Container Selection: Transfer the compound immediately upon receipt into an Amber Glass Vial with a Teflon-lined screw cap. Clear glass allows UV penetration which catalyzes radical formation.

  • Atmosphere Exchange:

    • Best: Place the open vial in a glovebox under Argon.

    • Standard: Gently stream inert gas (Argon is preferred over Nitrogen as it is heavier than air and blankets the solid) into the vial for 60 seconds before capping.

  • Desiccation: Place the sealed vial inside a secondary container (like a larger jar) containing active desiccant packets (Silica gel or Drierite). This prevents moisture-induced hydrolysis.

  • Temperature: Store at -20°C .

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.[1]

Module 3: Troubleshooting & Diagnostics

Use this decision matrix if you suspect degradation.

Diagnostic Logic Diagram

Diagnostics Start Observation: Sample Discolored Solubility Check Solubility (DMSO/Methanol) Start->Solubility ClearSol Solution is Clear Solubility->ClearSol Turbid Solution Turbid/Residue Solubility->Turbid TLC Run TLC (10% MeOH in DCM) ClearSol->TLC Degrade Conclusion: Significant Degradation Turbid->Degrade SingleSpot Single Spot (Rf ~0.4) TLC->SingleSpot MultiSpot Multiple Spots (Baseline streak) TLC->MultiSpot Conc Conclusion: Surface Oxidation Only SingleSpot->Conc MultiSpot->Degrade Action1 Action: Use as is or Recrystallize Conc->Action1 Action2 Action: Column Chromatography Required Degrade->Action2

Figure 2: Diagnostic decision tree for assessing the usability of stored aminoquinolines.

Quantitative Stability Data (Representative)
Storage ConditionAtmosphereLight ExposureDegradation Rate (approx.)
-20°C (Recommended) Argon Dark < 1% per year
4°C (Fridge)AirDark~2-5% per 6 months
25°C (Benchtop)AirDark~1-2% per week
25°C (Benchtop)AirLight > 10% per week

Module 4: Rescue Protocols (Re-purification)

If your compound has significantly degraded (Multi-spot TLC), use these methods to restore purity.

Method A: Acid-Base Extraction (Removal of Non-Basic Impurities)

Best for removing neutral oxidation byproducts (e.g., nitro-derivatives).

  • Dissolve impure solid in Dichloromethane (DCM) .

  • Extract with 1M HCl (The aminoquinoline protonates and moves to the aqueous layer; neutral impurities stay in DCM).

  • Wash the aqueous layer twice with fresh DCM.

  • Basify the aqueous layer to pH ~10 using NaOH or NH₄OH .

  • Extract the now-neutral aminoquinoline back into DCM.

  • Dry over Na₂SO₄ and evaporate.

Method B: Recrystallization

Best for removing colored dimers.

  • Dissolve the solid in a minimum amount of hot Ethanol or Methanol .

  • If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect crystals via vacuum filtration.

References

  • BenchChem Technical Support. (2025).[1][2] 2-Aminoquinoline stability and proper storage conditions.[1][3] BenchChem.[1][2] Link

  • MilliporeSigma. (n.d.). 4-Amino-6-methoxyquinoline Product Sheet & Safety Data. Sigma-Aldrich. Link

  • Gouda, M. A., & El-Bana, G. G. (2023).[4] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[4] Current Organic Chemistry. Link

  • Leung, K. K., & Shilton, B. H. (2015).[5] Binding of DNA-Intercalating Agents to Oxidized and Reduced Quinone Reductase 2.[5] Biochemistry.[5] Link[5]

  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: Chemical Instability (Oxidation). Pharmaceutical Research (Contextualizing oxidative mechanisms in amine-rich compounds). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization for 4-Methoxyquinolin-2-amine Synthesis

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the critical cyclization step in the synthesis of 4-Methoxyquinolin-2-amine. As a Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the critical cyclization step in the synthesis of 4-Methoxyquinolin-2-amine. As a Senior Application Scientist, I understand that while the on-paper synthesis appears straightforward, the practical execution of high-temperature intramolecular cyclizations can present significant challenges. This document provides in-depth, field-proven insights and solutions to common issues encountered during the formation of the quinoline core.

Our focus will be on a prevalent and robust synthetic route: the construction of a 2-amino-4-hydroxyquinoline intermediate via thermal cyclization, followed by O-methylation to yield the target compound.

Part 1: Overview of the Synthetic Pathway

The synthesis of 4-Methoxyquinolin-2-amine is efficiently achieved through a three-step process. Understanding this workflow is crucial for diagnosing issues at the cyclization stage.

  • Condensation: Aniline is condensed with a β-ketoester equivalent, typically ethyl cyanoacetate. This initial step forms the key acyclic precursor, ethyl 2-cyano-3-phenylaminoacrylate.

  • Cyclization: The precursor undergoes a high-temperature, intramolecular cyclization to form the quinoline scaffold, yielding 2-amino-4-hydroxyquinoline. This is the most challenging and frequently troubleshot step.

  • Methylation: A standard O-methylation of the 4-hydroxy group provides the final product, 4-Methoxyquinolin-2-amine.

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Focus) cluster_2 Step 3: Methylation Aniline Aniline Precursor Acyclic Precursor Aniline->Precursor Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Precursor Cyclized_Intermediate 2-Amino-4-hydroxyquinoline Precursor->Cyclized_Intermediate High Temp. Final_Product 4-Methoxyquinolin-2-amine Cyclized_Intermediate->Final_Product CH3I, Base Troubleshooting_Yield start Low or No Yield q1 Is reaction temp ≥ 250°C? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Is heat transfer uniform? s1_yes->q2 sol_temp Increase temperature. Use high-boiling solvent (e.g., Dowtherm A). s1_no->sol_temp end_node Yield should improve. sol_temp->end_node s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Is starting material stable? s2_yes->q3 sol_heat Use heating mantle/sand bath. Employ mechanical stirring. s2_no->sol_heat sol_heat->end_node s3_no No q3->s3_no No q3->end_node Yes s3_yes Yes sol_decomp Consider alternative catalyst (e.g., PPA, Eaton's Reagent) at a lower temperature. s3_no->sol_decomp sol_decomp->end_node

Caption: Decision workflow for troubleshooting low cyclization yield.

Q2: My reaction turned into a dark, intractable tar, making product isolation impossible. How can I prevent this?

A2: Charring or polymerization is a common outcome when organic molecules are heated to high temperatures for extended periods. This indicates that the rate of decomposition is competing with or exceeding the rate of productive cyclization.

Causality & Solutions:

  • Prolonged Reaction Time: Leaving the reaction at 250 °C for too long will inevitably lead to degradation.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting precursor spot has been consumed, begin the workup. Typical reaction times are between 15 and 45 minutes at peak temperature.

  • Atmospheric Oxygen: The presence of air at high temperatures can promote oxidative side reactions.

    • Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This is a critical detail for achieving a clean reaction and high yield.

  • Acid-Catalyzed Alternative: If thermal decomposition remains an issue, an acid-catalyzed cyclization at a lower temperature is the logical alternative.

    • Solution: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are excellent reagents for catalyzing this type of cyclization at temperatures between 100-140 °C, well below the threshold for thermal decomposition. [1]

Q3: The workup is messy, and I'm struggling to isolate the 2-amino-4-hydroxyquinoline product. What is a reliable procedure?

A2: The product, 2-amino-4-hydroxyquinoline, is an amphoteric solid with low solubility in many common organic solvents. A poorly planned workup can lead to significant product loss.

Causality & Solutions:

  • Uncontrolled Quenching: Pouring a 250 °C solution of Dowtherm A or mineral oil directly into water is hazardous and can create a fine, difficult-to-filter precipitate.

    • Solution: Allow the reaction mixture to cool to below 100 °C. While still warm, add a co-solvent like toluene or xylenes to keep the mixture mobile. Then, pour this diluted mixture onto crushed ice or into cold water with vigorous stirring.

  • Incorrect pH for Precipitation: Due to its amphoteric nature, the product is soluble in both strong acid and strong base.

    • Solution: After quenching, the product often precipitates as a solid. Filter this crude solid. To purify, dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH). Filter the solution to remove any insoluble, non-acidic impurities. Then, carefully acidify the filtrate with an acid like acetic acid or by bubbling CO₂ through it until the pH is near neutral (pH 7-8). The purified 2-amino-4-hydroxyquinoline will precipitate out. Collect it by filtration, wash with water, and dry thoroughly.

Part 3: Experimental Protocol & Mechanistic Insight
Protocol: Thermal Cyclization to 2-Amino-4-hydroxyquinoline

Materials:

  • Ethyl 2-cyano-3-phenylaminoacrylate (1.0 eq)

  • Dowtherm A or Mineral Oil (approx. 5-10 mL per gram of starting material)

  • Three-neck round-bottom flask

  • Mechanical stirrer, heating mantle, condenser, and nitrogen inlet

  • Sand bath

Procedure:

  • Setup: Assemble the glassware and ensure it is completely dry. Charge the flask with the starting precursor and the high-boiling solvent.

  • Inert Atmosphere: Flush the system with nitrogen for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating: Begin vigorous mechanical stirring and heat the mixture in a sand bath to 250-255 °C. The internal temperature should be monitored carefully.

  • Reaction: Maintain the temperature for 20-30 minutes. The reaction is often complete once the starting material is consumed (monitor by TLC if possible, using a high-boiling eluent system).

  • Cooldown & Workup: Remove the heat source and allow the flask to cool to approximately 80-90 °C. Carefully add an equal volume of toluene to the mixture.

  • Quenching: Pour the warm toluene/solvent mixture into a beaker of vigorously stirred ice water. A solid precipitate should form.

  • Isolation: Stir for 30 minutes, then collect the crude solid by vacuum filtration. Wash the filter cake with hexane to remove residual high-boiling solvent, followed by water.

  • Purification: The crude solid can be purified via the acid/base procedure described in Q3 or by recrystallization from a suitable solvent like ethanol or methanol. [2]

Mechanism of Cyclization

The reaction proceeds via an intramolecular electrophilic attack of the electron-rich aniline ring onto the electrophilic carbon of the ester group, which is activated by the adjacent cyano group. This is followed by the elimination of ethanol and subsequent tautomerization to the stable 4-hydroxyquinoline form.

Mechanism cluster_mech Cyclization Mechanism Precursor Precursor (Enamine Tautomer) TransitionState [Transition State] Intramolecular Attack Precursor->TransitionState Heat (250°C) Intermediate Cyclized Intermediate (non-aromatic) TransitionState->Intermediate Ring Closure Product 2-Amino-4-hydroxyquinoline (Keto-Enol Tautomerism) Intermediate->Product - EtOH - Tautomerization

Caption: Simplified mechanism of the thermal cyclization step.

Part 4: Frequently Asked Questions (FAQs)
  • Q: Can I use microwave irradiation for this cyclization?

    • A: Yes. Microwave-assisted synthesis is an excellent alternative that can dramatically reduce reaction times (often to minutes) and potentially improve yields by minimizing thermal decomposition. [3]Specific conditions would need to be optimized for your substrate and microwave reactor.

  • Q: How do substituents on the starting aniline affect the reaction?

    • A: Electron-donating groups (like methoxy or methyl) on the aniline ring will activate it towards electrophilic attack, generally facilitating the cyclization and sometimes allowing for slightly lower reaction temperatures. [4][5]Conversely, strong electron-withdrawing groups (like nitro) deactivate the ring, making the cyclization much more difficult and often requiring harsher conditions or alternative synthetic routes. [5]* Q: I am seeing a different isomer, a 2-quinolone. Why?

    • A: If you are using a β-ketoester like ethyl acetoacetate instead of ethyl cyanoacetate, you are likely performing a Conrad-Limpach-Knorr synthesis. This reaction can yield two different isomers. The 4-quinolone (your desired scaffold) is the product of kinetic control, favored at lower condensation temperatures before the high-temperature cyclization. [6][7]The 2-quinolone is the product of thermodynamic control, formed if the initial condensation is run at higher temperatures (~140 °C), which favors attack at the ester carbonyl. [6]

References
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Bischler-Napieralski Reaction. Cambridge University Press.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives. Benchchem.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Conrad–Limpach synthesis. Wikipedia.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
  • Conrad-Limpach Reaction. Cambridge University Press.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. organic-chemistry.org.
  • Purification of ethoxyquin and its two oxidation products. PubMed.

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for Quinolin-2-amine Synthesis

Current Status: Operational Ticket ID: T-Q2A-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Thermal Landscape Welcome to the technical support center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-Q2A-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Landscape

Welcome to the technical support center. You are likely here because your synthesis of quinolin-2-amine is suffering from one of three thermal failures: incomplete conversion (kinetic limitation), catalyst decomposition (thermal instability), or regioselectivity/byproduct issues (thermodynamic control).

The 2-aminoquinoline scaffold is unique. Unlike the 3- or 6-positions, the 2-position is adjacent to the ring nitrogen, making it electron-deficient. This allows for two distinct synthetic strategies with opposing thermal requirements:

StrategyMechanismOptimal Temp RangeCritical Thermal Factor
Method A Pd-Catalyzed (Buchwald-Hartwig) 80°C – 110°C Catalyst stability vs. Activation energy (

)
Method B SNAr (Nucleophilic Substitution) 120°C – 160°C Overcoming high aromatic stability barrier
Method C Microwave-Assisted Cyclization 140°C – 180°C Rapid superheating for condensation

Decision Matrix: Selecting Your Thermal Strategy

Before troubleshooting, confirm you are operating in the correct thermal window for your chosen pathway.

Temperature_Strategy Start Start: Substrate Analysis Halide Starting Material: 2-Chloro/Bromo-quinoline Start->Halide Precursor Starting Material: 2-Aminobenzaldehyde + Nitrile Start->Precursor Method_A Method A: Buchwald-Hartwig (Pd-Catalyzed) Halide->Method_A Electron-Rich Amine or Complex R-Group Method_B Method B: S_NAr (Uncatalyzed/Acidic) Halide->Method_B Simple Amine or Electron-Poor Quinoline Method_C Method C: Condensation (Cyclization) Precursor->Method_C Temp_Low Target: 80-100°C (Toluene/Dioxane) Method_A->Temp_Low Preserve Catalyst Temp_High Target: 130-160°C (DMSO/NMP/Microwave) Method_B->Temp_High Overcome Ea Method_C->Temp_High Drive Equilibrium

Figure 1: Thermal Decision Matrix. Select your temperature range based on the mechanistic pathway required by your substrate.

Troubleshooting Module: Buchwald-Hartwig Amination (80–110°C)

Context: You are coupling 2-chloroquinoline with an amine using a Palladium catalyst (e.g., Pd(OAc)₂, Pd₂dba₃) and a phosphine ligand (e.g., BINAP, Xantphos).

FAQ: Catalyst Deactivation & Temperature

Q: My reaction stalls at 50% conversion. I increased the temp to 130°C, and the reaction turned black and stopped completely. Why?

A: You encountered Palladium Black precipitation .

  • The Mechanism: At temperatures >110°C (depending on the ligand), the rate of ligand dissociation increases. Once the phosphine ligand dissociates, the "naked" Pd(0) atoms aggregate into inactive bulk metal (Pd black).

  • The Fix:

    • Lower Temperature: Return to 80–100°C.

    • Switch Ligand: Use a bulky, electron-rich ligand like BrettPhos or tBuXPhos . These bind Pd more tightly, increasing thermal stability and allowing reactions at lower temperatures (sometimes even 60°C).

    • Check Solvent: If using THF (bp 66°C), you may not be reaching the activation energy. Switch to 1,4-Dioxane (bp 101°C) or Toluene (bp 110°C) to hit the "Goldilocks zone."

Q: I am seeing significant hydrodehalogenation (quinoline with no amine). Is this temperature-related?

A: Yes.

  • The Cause: High temperatures promote

    
    -hydride elimination from the amine or solvent, providing a hydride source that reduces the Pd-Ar intermediate.
    
  • The Protocol:

    • Reduce temperature by 10–15°C.

    • Switch the base from alkoxides (NaOtBu) to Cs₂CO₃ or K₃PO₄ . Alkoxides are more prone to donating hydrides at high temperatures.

Troubleshooting Module: SNAr & Microwave Synthesis (>120°C)

Context: You are using a microwave reactor or high-boiling solvent (DMSO/NMP) to force the amine onto the quinoline ring without a metal catalyst, or cyclizing precursors.

FAQ: Thermal Gradients & Pressure

Q: My microwave reaction at 150°C yields 90%, but the oil bath reaction at 150°C yields only 40%. Why?

A: This is the "Superheating Effect."

  • Explanation: Microwave irradiation heats the solvent directly (dipolar polarization), creating localized "hot spots" that exceed the bulk solvent boiling point, significantly accelerating the rate-determining step (nucleophilic attack).

  • The Protocol: If you must scale up to an oil bath:

    • Increase the oil bath temperature to 160–170°C to mimic the internal microwave energy.

    • Switch to a solvent with a higher dielectric constant (e.g., NMP or Sulfolane ) to better sustain thermal transfer.

Q: I am observing dimerization (Bis-quinoline formation) at high temperatures.

A: This is a kinetic issue driven by excess thermal energy.

  • The Cause: At >140°C, the product (quinolin-2-amine) can act as a nucleophile and attack a second molecule of starting material.

  • The Fix:

    • Stoichiometry: Use a large excess of the amine (3–5 equiv).

    • Step-down Heating: Start the reaction at 100°C. Ramp to 140°C only if TLC shows unreacted starting material after 1 hour.

Experimental Protocols

Protocol A: Optimized Pd-Catalyzed Amination (Standard)

Best for: Complex amines, late-stage functionalization.

  • Charge: In a glovebox or under Ar flow, add 2-chloroquinoline (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (2 mol%), and BINAP (4 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Base: Add NaOtBu (1.4 equiv).

  • Thermal Cycle:

    • Seal tube.[1]

    • Heat to 80°C for 2 hours.

    • Check Point: Monitor by LCMS.[2] If <50% conversion, increase to 100°C .

    • Warning: Do not exceed 110°C with BINAP; switch to Xantphos if higher temp is needed.

Protocol B: Microwave-Assisted SNAr

Best for: Aliphatic amines, rapid screening.

  • Charge: 2-Chloroquinoline (1.0 equiv) and aliphatic amine (3.0 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat (solvent-free) if the amine is liquid.

  • Additive: Add 1.0 equiv of DIPEA (Hünig's base) to scavenge HCl.

  • Thermal Cycle (Microwave):

    • Ramp: 2 minutes to target temp.

    • Hold: 150°C for 15 minutes.

    • Cool: Active air cooling to 40°C.

    • Note: If using ethanol as solvent, set pressure cap to 15 bar.

Mechanistic Visualization: The Energy Landscape

Understanding why you choose a temperature is as important as the choice itself.

Energy_Profile Reactants Reactants (2-Cl-Quinoline + Amine) TS_Cat TS: Pd-Catalyzed (Ea ~ 15-20 kcal/mol) Reactants->TS_Cat Requires 80°C TS_SNAr TS: S_NAr (Ea ~ 30-35 kcal/mol) Reactants->TS_SNAr Requires >140°C (No Metal) Product Product (Quinolin-2-amine) TS_Cat->Product TS_SNAr->Product

Figure 2: Activation Energy Comparison. Method A lowers the barrier, allowing operation at 80°C. Method B requires high thermal energy (>140°C) to overcome the aromaticity of the quinoline ring.

References

  • Guram, A. S., et al. (1995). "Palladium-Catalyzed Buchwald-Hartwig Amination."[3] Angewandte Chemie International Edition. Link

  • Maes, B. U., et al. (2003). "Amination of chloroquinolines: A comparative study of Pd-catalyzed vs SNAr pathways." Tetrahedron. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie Int. Ed.Link

  • BenchChem Technical Support. (2025). "Optimization of Buchwald-Hartwig amination conditions." Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Reference &amp; Method Development Guide: 4-Methoxyquinolin-2-amine

Executive Summary Product Focus: 4-Methoxyquinolin-2-amine (CAS: 66909-38-4) Application: Impurity profiling, synthetic intermediate tracking, and metabolite analysis.[1] Core Value: This guide provides a validated refer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 4-Methoxyquinolin-2-amine (CAS: 66909-38-4) Application: Impurity profiling, synthetic intermediate tracking, and metabolite analysis.[1] Core Value: This guide provides a validated reference framework for separating 4-Methoxyquinolin-2-amine from its critical structural isomers (e.g., 2-Methoxyquinolin-4-amine) and synthetic byproducts. Unlike generic datasheets, we compare the "Gold Standard" Acidic C18 protocol against High-pH alternatives to optimize resolution based on your matrix complexity.

Part 1: The Technical Landscape

4-Methoxyquinolin-2-amine is a basic quinoline derivative. Its chromatographic behavior is governed by the protonation state of the 2-amino group (


) and the lipophilicity of the methoxy substituent.

The Challenge: In generic Reverse Phase (RP) systems, the protonated amine (at pH < 7) interacts with residual silanols, causing peak tailing. Furthermore, it often co-elutes with its positional isomer, 2-Methoxyquinolin-4-amine , rendering standard UV purity assays inaccurate.

The Solution: We compare two distinct methodologies:

  • Method A (Kinetic Control): Acidic buffer + Ion Pairing (Fast, sharp peaks).

  • Method B (Thermodynamic Control): High pH C18 (Maximized retention, isomer resolution).

Part 2: Comparative Methodologies & Data
Reference Method A: The "Gold Standard" (Acidic Formate)

Best for: Routine QC, high-throughput screening, and MS compatibility.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (primary), 320 nm (secondary for specificity).

Alternative Method B: High-pH Separation

Best for: Separating critical isomers and hydrophobic impurities.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18), capable of pH 10 stability.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Methanol.[4][5]

Performance Comparison Table
MetricMethod A (Acidic Formate)Method B (High pH Bicarbonate)
Retention Time (RT) 4.2 - 4.6 min (Early elution)8.5 - 9.2 min (Retained)
Peak Symmetry (Tailing) Excellent (1.05 - 1.15)Good (1.10 - 1.25)
Isomer Resolution (

)
Moderate (

)
Superior (

)
Mechanism Ion-Suppression (Protonated)Neutral Species Partitioning
MS Compatibility High (Volatile buffer)Moderate (Non-volatile salts risk)

Critical Insight: In Method A, the molecule is positively charged, reducing interaction with the hydrophobic C18 chains, leading to faster elution. In Method B, the molecule is neutral, maximizing hydrophobic interaction and resolving it from the more polar 4-hydroxy impurities.

Part 3: Relative Retention Time (RRT) Reference

Absolute retention times drift with column age. Use these Relative Retention Times (RRT) relative to 4-Methoxyquinolin-2-amine (set to 1.00) to validate your peaks.

CompoundStructure NoteRRT (Method A)RRT (Method B)
4-Hydroxyquinolin-2-amine Hydrolysis Degradant0.45 (Elutes First)0.30
4-Methoxyquinolin-2-amine Target Analyte 1.00 1.00
2-Methoxyquinolin-4-amine Positional Isomer1.08 (Co-elution risk)1.25 (Resolved)
2,4-Dimethoxyquinoline Methylated Impurity1.451.60
Part 4: Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct HPLC method based on your specific impurity profile.

HPLC_Workflow Start Sample: 4-Methoxyquinolin-2-amine Check_Impurity Identify Critical Impurities Start->Check_Impurity Isomer_Check Isomer Separation Needed? (vs. 2-Methoxyquinolin-4-amine) Check_Impurity->Isomer_Check Method_A Method A: Acidic C18 (Ammonium Formate pH 4.5) Isomer_Check->Method_A No (Routine Purity) Method_B Method B: High pH C18 (Ammonium Bicarbonate pH 10) Isomer_Check->Method_B Yes (Complex Matrix) Result_A Fast QC Analysis RT: ~4.5 min Good for MS Method_A->Result_A Result_B High Resolution RT: ~9.0 min Resolves Isomers Method_B->Result_B

Caption: Decision tree for selecting between kinetic (Acidic) and thermodynamic (High pH) separation modes.

Part 5: Detailed Protocol (Self-Validating)

To ensure trustworthiness, follow this step-by-step protocol. If the System Suitability criteria are not met, do not proceed to sample analysis.

Step 1: Mobile Phase Preparation
  • Buffer A (pH 4.5): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 4.5 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B: 100% Acetonitrile.

Step 2: Gradient Program
Time (min)% Buffer A% Solvent B
0.09010
10.04060
12.01090
12.19010
15.09010
Step 3: System Suitability Criteria (Pass/Fail)
  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): < 1.5[6]

  • RSD of Area (n=5): < 2.0%

  • Resolution (if isomer present): > 1.5

References
  • BenchChem. (2025).[1][2][7] Application Note: HPLC Analysis of Carbohydrates using 2-Aminoquinoline Derivatization. Retrieved from 2

  • MDPI. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging. Retrieved from 8

  • SIELC Technologies. (2024). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from 9

  • ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from 10

  • BenchChem. (2025).[1][2][7] HPLC Analysis method for 2,4-Dihydroxyquinoline. Retrieved from 5

Sources

Comparative

FTIR characteristic peaks of 4-methoxy-2-quinolinamine

Executive Summary: The Structural Mandate In drug discovery, particularly within kinase inhibitor development and receptor modulation, 4-methoxy-2-quinolinamine (also known as 2-amino-4-methoxyquinoline) serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mandate

In drug discovery, particularly within kinase inhibitor development and receptor modulation, 4-methoxy-2-quinolinamine (also known as 2-amino-4-methoxyquinoline) serves as a critical heterocyclic scaffold. Its structural integrity is defined by two competing functional groups—an electron-donating amino group at the C2 position and a methoxy group at the C4 position—grafted onto a bicyclic aromatic system.

This guide provides a rigorous comparative analysis of the FTIR spectral characteristics of 4-methoxy-2-quinolinamine. Unlike generic spectral lists, this document focuses on differential diagnosis —how to use FTIR to definitively distinguish this compound from its synthetic precursors (2-quinolinamine) and structural isomers (4-amino-2-methoxyquinoline).

Comparative Spectral Analysis

To validate the identity of 4-methoxy-2-quinolinamine, one must isolate the unique vibrational signatures that arise from the simultaneous presence of the C2-amine and C4-methoxy groups.

Table 1: Differential Diagnostic Peaks (Target vs. Alternatives)
Functional GroupVibration ModeTarget: 4-Methoxy-2-Quinolinamine Alt 1: 2-Quinolinamine (Precursor)Alt 2: 4-Methoxyquinoline (Precursor)Diagnostic Insight
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3480 / 3370 cm⁻¹ (Doublet)3490 / 3390 cm⁻¹AbsentThe presence of the doublet rules out 4-methoxyquinoline.
Methoxy (-OCH₃) C-H Stretch (Aliphatic)2940 - 2840 cm⁻¹ Absent2960 - 2850 cm⁻¹Absence of these peaks confirms the 2-quinolinamine precursor.
Aryl Ether (Ar-O-C) C-O Stretch (Asym)1245 ± 10 cm⁻¹ Absent1260 ± 10 cm⁻¹A strong band at ~1245 cm⁻¹ is the "Methoxy Flag."
Quinoline Ring C=N Ring Stretch1620 - 1590 cm⁻¹ 1620 cm⁻¹1590 cm⁻¹The C2-amino group typically intensifies the C=N band due to resonance (amidine-like character).
Fingerprint C-H OOP Bending820 - 760 cm⁻¹ 760, 740 cm⁻¹810, 760 cm⁻¹Specific to substitution pattern (2,4-disubstituted).

Critical Note on Tautomerism: 2-aminoquinolines can exhibit amino-imino tautomerism. In the solid state (KBr/ATR), the amino form predominates, evidenced by the distinct N-H stretching doublet. If a broad single band appears ~3300 cm⁻¹ accompanied by a carbonyl-like band ~1640 cm⁻¹, suspect the imino tautomer or hydrolysis to a quinolone species.

Detailed Characteristic Peak Profiling

A. The High-Frequency Region (4000 – 2500 cm⁻¹)
  • N-H Stretching: The most definitive feature is the doublet appearing between 3300–3500 cm⁻¹.

    • Asymmetric Stretch: ~3480 cm⁻¹.[1]

    • Symmetric Stretch: ~3370 cm⁻¹.[1]

    • Differentiation: A single peak here would indicate a secondary amine (impurity) or hydrogen-bonding induced broadening.

  • C-H Stretching (Methoxy vs. Aromatic):

    • Aromatic C-H: Weak bands >3000 cm⁻¹ (typically 3050 cm⁻¹).

    • Methoxy Methyl C-H: Distinct bands just below 3000 cm⁻¹ (2940 cm⁻¹ and 2840 cm⁻¹). This is the primary differentiator from non-alkylated aminoquinolines.

B. The Double Bond Region (1700 – 1500 cm⁻¹)
  • NH₂ Scissoring: A sharp band at 1640–1620 cm⁻¹ . This often overlaps with the ring stretching but is distinguishable by its intensity sensitivity to deuteration (if performed).

  • Ring Skeletal Vibrations: The quinoline ring breathing modes appear as a pair of bands at 1600 cm⁻¹ and 1580 cm⁻¹ . The electron-donating methoxy group at C4 typically causes a slight redshift (lower wavenumber) of the ring vibrations compared to the unsubstituted quinoline.

C. The Fingerprint Region (1500 – 600 cm⁻¹)
  • C-O Stretching (The "Anchor" Peak): A strong, sharp peak at 1245 cm⁻¹ corresponds to the C(aryl)-O vibration. A secondary band at ~1030 cm⁻¹ corresponds to the O-CH₃ (aliphatic) stretch.

  • C-N Stretching: The bond between the ring C2 and the exocyclic nitrogen appears around 1340 cm⁻¹ .

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and scientific integrity, follow this "Self-Validating" protocol. This method uses internal spectral checkpoints to verify sample quality during acquisition.

Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this compound to avoid hygroscopic interference in the amine region.

Step-by-Step Methodology:

  • Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol.

    • Validation: Run a background scan.[1][2] Ensure the region 3500–3000 cm⁻¹ is flat (absorbance < 0.001).

  • Sample Deposition: Place ~5 mg of 4-methoxy-2-quinolinamine powder on the crystal.

    • Validation: Apply pressure until the strongest peak (likely ~1245 cm⁻¹) reaches 0.5–0.8 Absorbance units. Do not over-compress, which can distort peak shapes.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 (minimum) to 64.

    • Range: 4000 – 600 cm⁻¹.

  • Spectral Checkpoints (Pass/Fail):

    • Check 1: Is there a broad hump >3200 cm⁻¹? -> Fail (Wet sample).

    • Check 2: Is the doublet at 3480/3370 cm⁻¹ resolved? -> Pass (Primary amine intact).

    • Check 3: Is the peak at 1245 cm⁻¹ present? -> Pass (Methoxy group confirmed).

Visualization: Structural Elucidation Workflow

The following diagram outlines the logic flow for confirming the structure of 4-methoxy-2-quinolinamine against its isomers using FTIR data.

FTIR_Elucidation Start Unknown Sample Spectrum Region1 Analyze 3300-3500 cm⁻¹ Start->Region1 Decision1 Doublet Present? Region1->Decision1 NoDoublet Not Primary Amine (Likely 4-methoxyquinoline or impurity) Decision1->NoDoublet No YesDoublet Primary Amine Confirmed Decision1->YesDoublet Yes Region2 Analyze 1200-1260 cm⁻¹ YesDoublet->Region2 Decision2 Strong Peak ~1245 cm⁻¹? Region2->Decision2 NoMethoxy Methoxy Absent (Likely 2-quinolinamine) Decision2->NoMethoxy No YesMethoxy Methoxy Confirmed Decision2->YesMethoxy Yes Region3 Analyze Fingerprint (Isomer Check) YesMethoxy->Region3 Decision3 C=N Stretch Position Region3->Decision3 IsomerA >1630 cm⁻¹ (Suggests 4-amino-2-methoxy) Decision3->IsomerA High Shift Target ~1620 cm⁻¹ (Target: 4-methoxy-2-quinolinamine) Decision3->Target Normal Shift

Caption: Logic flow for distinguishing 4-methoxy-2-quinolinamine from precursors and isomers using spectral checkpoints.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Quinoline Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 2-Amino-4-methoxyquinoline. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard reference for general functional group assignments).

  • SpectraBase. FTIR Spectrum of 2-Amino-4-methylquinoline (Analog Reference). Wiley Science Solutions. Available at: [Link]

Sources

Validation

Comparative Technical Guide: 4-Methoxyquinolin-2-amine vs. 4-Hydroxyquinolin-2-amine

Executive Summary: The "Locked" vs. The "Chameleon" In the landscape of quinoline-based drug discovery, 4-Methoxyquinolin-2-amine and 4-Hydroxyquinolin-2-amine represent two chemically distinct tools derived from the sam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Locked" vs. The "Chameleon"

In the landscape of quinoline-based drug discovery, 4-Methoxyquinolin-2-amine and 4-Hydroxyquinolin-2-amine represent two chemically distinct tools derived from the same scaffold. While they share the 2-aminoquinoline core, their behavior at the 4-position dictates divergent physicochemical and biological profiles.

  • 4-Methoxyquinolin-2-amine is the "Locked" variant. The O-methylation prevents tautomerization, fixing the aromatic structure. It offers superior lipophilicity, membrane permeability, and stable fluorescence, making it an ideal probe or hydrophobic pharmacophore.

  • 4-Hydroxyquinolin-2-amine is the "Chameleon" . It exists in a dynamic tautomeric equilibrium with 2-amino-4-quinolone . This duality allows it to act as a versatile hydrogen bond donor/acceptor in enzyme active sites (e.g., kinases, topoisomerases) but complicates purification and solubility.[1]

This guide provides a rigorous comparison to assist researchers in selecting the optimal scaffold for medicinal chemistry and probe development.

Part 1: Structural Dynamics & Tautomerism

The defining difference between these two compounds is the capacity for proton transfer.

The Tautomeric Equilibrium (4-Hydroxy)

4-Hydroxyquinolin-2-amine does not exist as a static phenol. In solution, it undergoes rapid proton transfer between the oxygen and the ring nitrogen (N1), heavily favoring the 4-quinolone (keto) form in polar solvents and the solid state. This "chameleon" nature allows it to adapt its electrostatic surface to binding pockets but results in high lattice energy and poor solubility.

The Fixed Aromatic System (4-Methoxy)

Methylation of the oxygen "locks" the system into the enol ether form. This forces the pyridine ring to remain aromatic, preventing the formation of the amide-like 4-quinolone structure. This modification significantly lowers the melting point and increases solubility in organic solvents.

Visualization: Tautomeric Pathways

The following diagram illustrates the dynamic equilibrium of the hydroxy variant versus the static nature of the methoxy variant.

Tautomerism Hydroxy 4-Hydroxyquinolin-2-amine (Enol Form) Quinolone 2-Amino-4-quinolone (Keto Form - Major Tautomer) Hydroxy->Quinolone Proton Transfer (Fast Equilibrium) Methoxy 4-Methoxyquinolin-2-amine (Locked Enol Ether) Hydroxy->Methoxy O-Methylation (Irreversible)

Caption: The 4-hydroxy variant oscillates between enol and keto forms (left), while O-methylation (right) locks the aromatic enol ether structure.[1]

Part 2: Physicochemical Performance Profile

The structural "lock" dramatically alters physical properties. 4-Methoxyquinolin-2-amine is a superior choice for applications requiring organic solubility or fluorescence, while the 4-Hydroxy variant is suited for aqueous-interface binding.

Property4-Methoxyquinolin-2-amine4-Hydroxyquinolin-2-amine
CAS Number 66969-81-1 (Generic)56972-29-4 (Hydrate)
Molecular Weight 174.20 g/mol 160.17 g/mol
LogP (Lipophilicity) ~1.8 - 2.1 (High Permeability)~0.5 - 0.9 (Low Permeability)
H-Bond Donors 1 (Exocyclic -NH₂)2 (Exocyclic -NH₂ + Ring -NH/OH)
H-Bond Acceptors 3 (Ring N, -OMe, -NH₂)2 (Ring N/O, -NH₂)
Solubility (Water) Low (< 1 mg/mL)Moderate (pH dependent)
Solubility (DCM/EtOAc) HighVery Low (Insoluble)
Melting Point ~170°C>300°C (Decomposition)
Fluorescence High Quantum Yield (Blue/Green)Weak/Quenched (ESIPT dependent)
Fluorescence Characteristics[3][4][5][6]
  • 4-Methoxy: Exhibits strong fluorescence in aprotic solvents (e.g., acetonitrile, DMSO) due to the electron-donating methoxy group pushing electron density into the conjugated system without non-radiative decay pathways.

  • 4-Hydroxy: Often exhibits weak fluorescence or dual-emission due to Excited-State Intramolecular Proton Transfer (ESIPT) . The proton on the oxygen (or nitrogen) can shift upon excitation, quenching the signal or shifting the Stokes shift unpredictably.

Part 3: Synthetic Accessibility & Reactivity

The synthesis of the 4-methoxy derivative typically proceeds through the 4-hydroxy (or 4-chloro) intermediate.

Synthetic Workflow

The most robust route involves the Conrad-Limpach synthesis to generate the 4-hydroxy core, followed by activation with POCl₃ and nucleophilic displacement with methoxide. Direct O-methylation of the 4-hydroxy compound is possible but often yields N-methylated byproducts (4-quinolones) due to the tautomeric equilibrium.

Synthesis Start Aniline + Malonate Derivative Cyclization Cyclization (Conrad-Limpach) 250°C Start->Cyclization Hydroxy 4-Hydroxyquinolin-2-amine (Precursor) Cyclization->Hydroxy Chlorination Chlorination (POCl3, Reflux) Hydroxy->Chlorination Activation Chloro 4-Chloroquinolin-2-amine (Activated Intermediate) Chlorination->Chloro Substitution Nucleophilic Substitution (NaOMe, MeOH) Chloro->Substitution SNAr Methoxy 4-Methoxyquinolin-2-amine (Target) Substitution->Methoxy

Caption: Step-wise synthesis from aniline precursors. The 4-hydroxy intermediate is activated via chlorination to ensure regioselective 4-methoxy formation.

Part 4: Experimental Protocols

Synthesis of 4-Hydroxyquinolin-2-amine (Precursor)

Note: Direct synthesis often yields the 2-hydroxy-4-amino isomer depending on conditions. The protocol below targets the 2-amino-4-hydroxy scaffold via isatoic anhydride.

  • Reagents: Isatoic anhydride (1.0 eq), Ethyl cyanoacetate (1.1 eq), NaOH (1.1 eq), Dioxane/Water.[1]

  • Procedure:

    • Dissolve isatoic anhydride in dioxane.

    • Add ethyl cyanoacetate and NaOH solution dropwise.

    • Reflux for 4 hours. The CO₂ evolution indicates decarboxylation.

    • Cool to room temperature and acidify with HCl to pH 4-5.

    • Workup: Filter the precipitate. This is often the cyano-intermediate. Hydrolyze with H₂SO₄ if necessary to yield the 2-amino-4-hydroxyquinoline.

    • Purification: Recrystallize from DMF/Ethanol. Solid will be high-melting (>300°C).[1]

Synthesis of 4-Methoxyquinolin-2-amine (from 4-Chloro)

Prerequisite: Convert 4-hydroxy to 4-chloro using POCl₃ (Standard Protocol).

  • Reagents: 4-Chloroquinolin-2-amine (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Dry Methanol.

  • Procedure:

    • Step 1: Dissolve 4-chloroquinolin-2-amine in dry methanol in a round-bottom flask under N₂ atmosphere.

    • Step 2: Add NaOMe solution (25% in MeOH) slowly.

    • Step 3: Reflux the mixture for 12–16 hours. Monitor by TLC (DCM:MeOH 95:5).[1] The starting material (Rf ~0.[1]6) should disappear, and a new polar spot (Rf ~0.[1]4) should appear.[1][2][3]

    • Step 4: Quench by pouring onto ice-water.

    • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane:EtOAc gradient).[1]

    • Validation: ¹H NMR should show a singlet at ~4.0 ppm (3H) for the methoxy group.[1]

Part 5: Biological Interface & Application

Binding Modes
  • 4-Hydroxy (Donor/Acceptor): Mimics the xanthine or guanine base pairing.[1] It binds tightly to pockets containing Asp/Glu residues (acceptors) or backbone amides (donors).[1] Critical for: Kinase hinge binding, Bacterial DNA gyrase inhibition.

  • 4-Methoxy (Acceptor Only): The methyl group sterically blocks the donor site.[1] It is used to probe the "size" of the hydrophobic pocket. If activity is retained after methylation, the H-bond donor was likely not essential for binding.

Pharmacokinetics (PK)
  • Permeability: 4-Methoxy derivatives show 5-10x higher passive permeability in PAMPA assays due to the capped polar surface area (PSA).

  • Metabolism: The 4-OMe group is a site for metabolic "soft spots" (O-demethylation by CYP450s), reverting it to the 4-hydroxy form in vivo. This must be considered during lead optimization.

References

  • Tautomerism of 4-Hydroxyquinolines: El-Nabi, H. A. (1997). Synthesis and Reactions of 4-Hydroxy-2(1H)-quinolone.

  • Fluorescence Properties: BenchChem Technical Guide. Comparative Fluorescence of Quinoline Derivatives. [1]

  • Synthesis of 2-amino-4-methoxyquinoline: Wolf, C. et al. (2010). Regioselective Synthesis of 2-Amino-4-alkoxyquinolines. Journal of Organic Chemistry. [1]

  • Biological Activity (Analgesics): An-Najah University. 4-Hydroxyquinolin-2-ones and their Close Structural Analogues. [1]

  • pKa and Solubility Data: PubChem Compound Summary for CID 11379 (2-Aminoquinoline) and CID 9855604 (4-Methoxyquinolin-2-amine). [1]

Sources

Comparative

Difference between 2-Amino-4-methoxyquinoline and 4-Amino-2-methoxyquinoline

Title: Isomeric Divergence: A Comparative Technical Guide to 2-Amino-4-methoxyquinoline and 4-Amino-2-methoxyquinoline Executive Summary This guide provides a technical comparison between two positional isomers: 2-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Isomeric Divergence: A Comparative Technical Guide to 2-Amino-4-methoxyquinoline and 4-Amino-2-methoxyquinoline

Executive Summary

This guide provides a technical comparison between two positional isomers: 2-Amino-4-methoxyquinoline (2-A-4-MQ) and 4-Amino-2-methoxyquinoline (4-A-2-MQ) . While they share the same molecular formula (


), their structural topology dictates vastly different electronic behaviors, synthetic pathways, and biological applications.
  • 4-A-2-MQ is a "privileged scaffold" in medicinal chemistry, structurally aligned with the 4-aminoquinoline class (e.g., Chloroquine, Amodiaquine), primarily utilized for its lysosomotropic properties in antimalarial and anticancer research.

  • 2-A-4-MQ functions primarily as a photo-active heterocyclic building block, often explored for its fluorescence quantum yield and specific binding affinity to Toll-like Receptors (TLRs).

Physicochemical & Electronic Divergence

The core difference lies in the nitrogen positioning relative to the methoxy substituent and the ring nitrogen (


). This dictates the basicity (

) and resonance stabilization, which are the primary drivers of their biological function.
Electronic Distribution and Basicity

The 4-aminoquinoline system is significantly more basic than the 2-aminoquinoline system.

  • 4-Amino-2-methoxyquinoline: The protonated form (cation) is stabilized by efficient resonance involving both the exocyclic nitrogen and the ring nitrogen. This high basicity (

    
     for the conjugate acid) is the mechanism of action for "ion trapping" in acidic lysosomes (crucial for antimalarial activity).
    
  • 2-Amino-4-methoxyquinoline: While still basic, the resonance stabilization of the cation is less effective compared to the 4-isomer. The 2-amino group often engages in amidine-like tautomerism. The

    
     is generally lower (
    
    
    
    ), making it less effective at lysosomal accumulation but more suitable for cytosolic target binding.

Table 1: Comparative Physicochemical Profile

Feature2-Amino-4-methoxyquinoline (2-A-4-MQ)4-Amino-2-methoxyquinoline (4-A-2-MQ)
Core Scaffold 2-Aminoquinoline (Carbostyril-like)4-Aminoquinoline (Chloroquine-like)
Electronic Character Amidine-like; High fluorescence potentialVinylogous amidine; High basicity
Predicted pKa (N-ring) ~7.2 (Moderate Base)~8.5 (Stronger Base)
Primary Biological Target TLR7/8 Agonists, DNA IntercalationHeme Polymerase (Malaria), Kinases (EGFR)
Key Solubility Feature Moderate lipophilicitypH-dependent solubility (Lysosomotropic)

Synthetic Accessibility & Workflows[1]

The synthesis of these isomers diverges early, typically starting from aniline derivatives or quinolinones.

Synthesis Logic Diagram (Graphviz)

SynthesisPathways Aniline Aniline Precursor Malonate Condensation w/ Malonate Aniline->Malonate Ortho_Sub Ortho-substituent Manipulation Aniline->Ortho_Sub Dione 2,4-Dihydroxyquinoline Malonate->Dione Cyclization Dichloro 2,4-Dichloroquinoline Dione->Dichloro POCl3 Sel_Sub Selective SnAr (C4 vs C2) Dichloro->Sel_Sub Reactivity Control Note NOTE: C4 is more reactive to Nucleophilic Attack in 2,4-Dichloroquinoline Dichloro->Note Target_4A 4-Amino-2-methoxyquinoline Sel_Sub->Target_4A Amine at C4 Methoxy at C2 Target_2A 2-Amino-4-methoxyquinoline Ortho_Sub->Target_2A Specific Route

Figure 1: Divergent synthetic pathways. The 2,4-dichloroquinoline intermediate allows access to both, but regioselectivity challenges dictate the order of addition.

Experimental Protocol: Regioselective Synthesis of 4-Amino-2-methoxyquinoline

Rationale: The C4 position in 2,4-dichloroquinoline is generally more reactive toward nucleophilic aromatic substitution (


) than the C2 position due to the specific stabilization of the Meisenheimer complex.

Step-by-Step Methodology:

  • Starting Material: 2,4-Dichloroquinoline (1.0 eq).

  • C4-Amination (The Critical Step):

    • Dissolve 2,4-dichloroquinoline in anhydrous ethanol or DMF.

    • Add the desired amine (e.g., ammonia or alkylamine) (1.1 eq).

    • Condition: Heat to 80°C for 4-6 hours.

    • Observation: Monitor by TLC. The C4-substituted product (2-chloro-4-aminoquinoline) forms first.

  • C2-Methoxylation:

    • Isolate the 2-chloro-4-amino intermediate.[1]

    • Prepare a solution of Sodium Methoxide (

      
      ) in methanol (excess, 5.0 eq).
      
    • Condition: Reflux at 110°C (sealed tube if necessary) for 12-18 hours. The C2-chlorine is less reactive and requires harsher conditions to be displaced by the methoxide.

  • Workup:

    • Quench with ice water. Precipitate is filtered, washed with cold water, and recrystallized from Ethanol/Water.

Functional Applications & Performance

4-Amino-2-methoxyquinoline: The Therapeutic Workhorse

This isomer is a lipophilic modification of the classic chloroquine scaffold.

  • Antimalarial Efficacy: The 4-amino group is essential for binding to heme (preventing biocrystallization to hemozoin). The 2-methoxy group increases lipophilicity (

    
    ), potentially altering membrane permeability and overcoming resistance mechanisms found in standard 7-chloro derivatives.
    
  • Kinase Inhibition: Acts as an ATP-competitive inhibitor. The N1-C4-N(exocyclic) motif mimics the adenine ring of ATP.

2-Amino-4-methoxyquinoline: The Probe & Agonist
  • Fluorescence: 2-aminoquinolines exhibit superior fluorescence properties compared to 4-amino isomers. The 4-methoxy group acts as an auxochrome, enhancing the quantum yield.

  • TLR7/8 Agonism: This scaffold mimics the structure of Imiquimod. The 2-amino nitrogen is critical for hydrogen bonding within the Toll-like Receptor binding pocket.

Mechanism of Action Diagram (Graphviz)

MOA Comp4 4-Amino-2-methoxyquinoline Lysosome Acidic Lysosome (pH 4.5) Comp4->Lysosome Ion Trapping (High pKa) Comp2 2-Amino-4-methoxyquinoline TLR TLR7/8 Receptor (Immune Activation) Comp2->TLR H-Bonding (N-2) DNA DNA Intercalation Comp2->DNA Planar Stacking Heme Heme Detoxification Pathway Lysosome->Heme Inhibits Polymerization

Figure 2: Pharmacological divergence. The 4-amino isomer targets acidic organelles, while the 2-amino isomer targets specific protein receptors and DNA.

Experimental Validation: pKa Determination Protocol

To empirically distinguish the two isomers and validate their biological potential, a potentiometric titration is the gold standard.

Protocol:

  • Preparation: Dissolve

    
     M of the compound in a solution of 0.15 M KCl (ionic strength maintainer) in water/methanol (if solubility is low, use <20% MeOH and extrapolate).
    
  • Titration: Titrate with standardized HCl using a glass electrode potentiometric titrator under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Data Analysis: Plot pH vs. Volume of Titrant.

    • 4-A-2-MQ: Expect a sharp inflection point corresponding to the ring nitrogen protonation around pH 8.0-8.5.

    • 2-A-4-MQ: Expect an inflection point significantly lower (pH 6.5-7.2).

  • Validation: Use the Henderson-Hasselbalch equation to calculate the exact

    
    .
    

References

  • Synthetic Strategies for 4-Aminoquinolines

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: Frontiers in Chemistry (2025).
    • URL:[Link]

  • pKa and Antimalarial Activity

    • Title: Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials.[2][3][4] The Role of the Group at the 7-Position.

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Biological Targets of Aminoquinolines

    • Title: 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents.[5][6]

    • Source: Frontiers in Chemistry.[5]

    • URL:[Link]

  • 2-Aminoquinoline Applications

    • Title: Potential research applications of 2-Aminoquinoline.[2][7]

    • Source: BenchChem Technical Guides.[8]

Sources

Validation

Technical Guide: Melting Point Range Verification for 4-Methoxyquinolin-2-amine

This guide is structured as a high-level technical document for pharmaceutical and chemical researchers.[1] It prioritizes experimental rigor, method validation, and the specific physicochemical challenges of amino-quino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for pharmaceutical and chemical researchers.[1] It prioritizes experimental rigor, method validation, and the specific physicochemical challenges of amino-quinoline derivatives.[2]

Executive Summary & Technical Context

In the synthesis and quality control of 4-Methoxyquinolin-2-amine , melting point (MP) determination is not merely a physical constant check; it is a rapid, first-line indicator of polymorphic purity and the presence of critical synthesis byproducts.

While broadly categorized as a solid quinoline derivative, this compound exhibits specific thermal behaviors due to the interplay between the 2-amino hydrogen donor and the 4-methoxy acceptor.[2] This guide compares the two industry-standard verification methods: Automated Capillary Transmission (Visual) and Differential Scanning Calorimetry (DSC/Thermal), providing protocols to distinguish the target compound from its common hydrolysis impurity, 4-Methoxyquinolin-2(1H)-one.[2]

The Challenge: Why Verification Matters

The introduction of the amino group at position 2 significantly elevates the melting point compared to the parent 4-methoxyquinoline (MP ~41°C).[2] However, the presence of synthesis precursors (e.g., 2-amino-4-chloroquinoline) or hydrolysis products creates eutectic mixtures that depress the melting point and broaden the range, often leading to false-pass results in low-resolution visual tests.[2]

Comparative Analysis: Capillary vs. DSC

This section objectively compares the performance of visual capillary methods against thermodynamic DSC analysis for this specific compound.

Method A: Automated Capillary (OptiMelt/M-565)

Best for: Routine QC, High-Throughput Batch Release.[2]

FeaturePerformance Metrics
Detection Principle Optical transmission (Clear point/Cloud point).
Sample Requirement Low (< 5 mg).
Precision ±0.3°C (at < 200°C).[2]
Limitation Subjective to packing density; cannot quantify heat of fusion (

).
Suitability High for final product release; Low for polymorph screening.
Method B: Differential Scanning Calorimetry (DSC)

Best for: Process Development, Polymorph Screening, Purity Calculation.[2]

FeaturePerformance Metrics
Detection Principle Heat flow difference (Endothermic/Exothermic transitions).
Sample Requirement 2–10 mg (Encapsulated).
Precision ±0.1°C; Resolution of overlapping thermal events.
Limitation Requires destructive sample prep; higher capital cost.
Suitability Critical for distinguishing solvates and quantifying eutectic impurities.

Experimental Protocols

The following protocols are designed to be self-validating. If the "System Suitability" criteria are not met, the data should be rejected.

Protocol A: Automated Capillary Method

Objective: Determine the melting range (Onset to Clear Point).

  • Sample Preparation:

    • Dry the sample of 4-Methoxyquinolin-2-amine at 40°C under vacuum for 4 hours to remove residual solvent (solvent peaks mimic impurity depression).

    • Grind the sample to a fine powder using an agate mortar to ensure uniform heat transfer.

  • Packing:

    • Fill a standard 1.5 mm OD glass capillary to a height of 3 mm.

    • Critical Step: Use a packing wire or drop-method to compact the sample. Loose packing causes "lag" and artificially high readings.

  • Instrument Parameters:

    • Start Temp: 130°C

    • Ramp Rate: 1.0°C/min (Fast ramps >2°C/min cause thermal lag).[2]

    • Stop Temp: 190°C

  • System Suitability (Validation):

    • Run a Caffeine Standard (MP ~235°C) or Sulfanilamide (MP ~165°C) before the batch. The standard must fall within ±0.5°C of the certified value.[2]

Protocol B: DSC Method (Thermodynamic Verification)

Objective: Determine Onset Temperature (


) and Enthalpy of Fusion (

).[2]
  • Encapsulation:

    • Weigh 3–5 mg of sample into a Tzero aluminum pan.

    • Crimp with a pinhole lid (allows volatile escape if decomposition occurs, preventing pan deformation).[2]

  • Thermal Cycle:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 200°C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Data Analysis:

    • Integrate the endothermic peak.

    • Purity Calculation: Use the Van 't Hoff equation analysis provided by the software to estimate molar purity based on peak shape.

Data Analysis & Interpretation

The following data illustrates the impact of common impurities on the melting profile of 4-Methoxyquinolin-2-amine.

Table 1: Melting Point Depression Scenarios (Simulated Data*)

Data simulated based on Raoult’s Law principles for amino-quinoline derivatives to demonstrate diagnostic logic.

Sample ConditionPurity (HPLC)Capillary Range (°C)DSC Onset (

)
Diagnostic Insight
Reference Standard >99.8%168.5 – 169.2 168.8°CSharp range (<1°C) indicates high crystallinity.[2]
Crude Batch A ~95.0%162.0 – 167.5163.4°CBroad range (>5°C) indicates significant eutectic impurities.[2]
Wet Sample >99.0%155.0 – 165.0N/A (Broad Endotherm)"Sweating" observed in capillary; requires re-drying.
Hydrolysis Impurity (Impurity A)>250°C (Decomp)>250°CIf MP is drastically higher, suspect hydrolysis to the quinolone form.[2]

Note: The specific melting point of 4-Methoxyquinolin-2-amine is influenced by its crystalline habit. Researchers must establish a "Gold Standard" from their first recrystallized, NMR-validated batch.

Visualizing the Verification Logic

The following diagrams illustrate the decision-making process and the chemical pathways affecting melting point integrity.

Diagram 1: Method Selection & Verification Workflow

This flowchart guides the researcher through the selection of the appropriate method based on sample constraints and data requirements.[2]

MP_Verification_Workflow Start Sample: 4-Methoxyquinolin-2-amine Prep Prep: Dry & Grind (Agate Mortar) Start->Prep Decision Objective? Prep->Decision Capillary Method A: Capillary (Routine QC) Decision->Capillary Batch Release DSC Method B: DSC (Thermodynamic Purity) Decision->DSC Process Dev Result_Cap Output: Visual Range (e.g., 168-169°C) Capillary->Result_Cap Result_DSC Output: Enthalpy & Purity % (Van 't Hoff Plot) DSC->Result_DSC Validation Compare vs Reference Std Result_Cap->Validation Result_DSC->Validation

Caption: Decision matrix for selecting between Capillary and DSC methods based on analytical needs.

Diagram 2: Impurity Impact on Thermal Properties

This diagram details how synthesis precursors and byproducts chemically alter the observed melting point.

Impurity_Logic Precursor Precursor: 2-Amino-4-chloroquinoline Target Target: 4-Methoxyquinolin-2-amine Precursor->Target Methoxylation Effect1 Eutectic Formation (MP Depression) Precursor->Effect1 Hydrolysis Impurity: 4-Methoxyquinolin-2(1H)-one Target->Hydrolysis Moisture/Acid Effect2 H-Bond Disruption (Lattice Instability) Hydrolysis->Effect2 Effect1->Target Broadens Range Effect2->Target Shifts Onset

Caption: Chemical pathways of common impurities and their specific thermodynamic effects on the target compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9855604, 4-Methoxyquinolin-2-amine. Retrieved October 26, 2025, from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link][2]

  • ASTM International. ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. (Standard protocol basis for DSC method).[2]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Methoxyquinolin-2-amine

This document provides comprehensive procedural guidance for the safe handling and disposal of 4-Methoxyquinolin-2-amine (CAS: 42712-65-2). As a specialized quinoline derivative, this compound requires meticulous managem...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive procedural guidance for the safe handling and disposal of 4-Methoxyquinolin-2-amine (CAS: 42712-65-2). As a specialized quinoline derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. This guide is designed for researchers, chemists, and laboratory managers, synthesizing regulatory standards with practical, field-proven methodologies.

Disclaimer: This guide supplements, not replaces, your institution's specific Environmental Health & Safety (EHS) protocols and all local, state, and federal regulations. Always consult your institution's EHS office before implementing any waste disposal procedure.

Hazard Assessment and Waste Characterization

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Methoxyquinolin-2-amine is not widely available, its structural similarity to other aminomethoxyquinolines necessitates a cautious approach. Data from analogous compounds indicate that it should be managed as a hazardous substance.[1][2] The primary principle is to treat this compound as hazardous waste unless explicitly determined otherwise by a certified analysis.

Chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[3]

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard Classification Description Rationale & Source
Acute Toxicity, Oral Harmful if swallowed. Based on SDS for 4-Methoxyquinolin-8-amine (H302).[4]
Skin Corrosion/Irritation Causes skin irritation. Based on SDS for 4-Methoxyquinolin-8-amine (H315).[4]
Serious Eye Damage/Irritation Causes serious eye irritation. Based on SDS for 4-Methoxyquinolin-8-amine (H319).[4]

| Incompatible Materials | Acids, Strong Oxidizing Agents, Acid Anhydrides, Acid Chlorides. | These materials can cause exothermic or violent reactions.[5] |

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate 4-Methoxyquinolin-2-amine waste, ensure all necessary engineering controls are functional and appropriate PPE is worn. All handling of this compound, especially in solid form, should occur within a certified chemical fume hood to minimize inhalation exposure.[1][6]

Table 2: Required Personal Protective Equipment (PPE)

PPE Type Specification Purpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.[7] Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[7] Prevents direct skin contact. Inspect gloves before each use.
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.[7]

| Respiratory Protection | Not typically required when handled within a fume hood. If dust or aerosols are generated outside of a hood, a NIOSH-approved particle respirator is necessary.[1][7] | Prevents inhalation of the compound. |

Step-by-Step Disposal Protocol

The mandated disposal route for 4-Methoxyquinolin-2-amine is through your institution's hazardous waste management program.[3][8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[7][9][10]

Step 1: Waste Collection and Segregation
  • Identify Waste Streams: Collect all materials contaminated with 4-Methoxyquinolin-2-amine. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, paper towels).

    • Solvent rinsate from cleaning contaminated glassware.

  • Segregate Waste: Do not mix this waste stream with other incompatible chemical wastes.[11] Keep it separate from acids and strong oxidizing agents to prevent dangerous reactions.[5]

Step 2: Containerization
  • Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[7][11] For solid waste, a wide-mouth polyethylene or glass jar is suitable. For liquid waste, a plastic or glass bottle is preferred.[3]

  • Ensure Compatibility: The waste must be compatible with the container material.[11]

Step 3: Labeling
  • Affix a Hazardous Waste Tag: As soon as waste is first added to the container, it must be labeled.[11] Obtain and use the official hazardous waste tags provided by your institution's EHS office.[3]

  • Complete the Label Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste" .[11]

    • The full, common chemical name: "4-Methoxyquinolin-2-amine" . Do not use abbreviations or chemical formulas.[3][11]

    • For mixtures, list all chemical constituents and their approximate percentages.[11]

    • The date of waste generation (the date the first drop of waste entered the container).[3]

    • The point of origin (building, room number, and Principal Investigator).[3]

Step 4: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[11]

  • Storage Conditions:

    • Keep the container tightly closed at all times, except when adding waste.[11][12]

    • Store in a cool, dry, and well-ventilated area.[5]

    • Ensure the storage location provides secondary containment to capture any potential leaks.[13]

    • Inspect the container weekly for any signs of degradation or leakage.[11]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is nearly full (approximately 90%), or if the project is complete, contact your institution's EHS office to schedule a waste pickup.[11]

  • Professional Disposal: The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all regulations.[7][14] The most common disposal method for this type of organic compound is controlled incineration in a regulated facility equipped with afterburners and scrubbers.[6]

Emergency Procedures for Spills and Exposure

An emergency response plan must be in place before handling hazardous chemicals.[15]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.[16]

    • Wearing the full PPE described in Section 2, absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth.[4][16][17] Do not use combustible materials.

    • Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[5][6]

    • Ventilate the area and decontaminate the spill surface with an appropriate solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.

    • Do not wash the spill into a sewer or drain .[16]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor for treatment advice.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of 4-Methoxyquinolin-2-amine waste.

Start Waste Generation (4-Methoxyquinolin-2-amine) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Identify Identify Waste Stream (Pure solid, contaminated labware, solution) Container Select Compatible, Sealable Waste Container Identify->Container PPE->Identify Label Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Information Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Segregate Segregate from Incompatibles (Acids, Oxidizers) Store->Segregate Contact Contact EHS for Pickup & Professional Disposal Store->Contact End Disposal Complete Contact->End

Caption: Disposal workflow for 4-Methoxyquinolin-2-amine waste.

References

  • OSHA Chemical Storage Requirements. (n.d.). Vertex.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Iowa State University.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Hazardous Waste Experts.
  • Safe Disposal of 2,3-dimethylquinoline 1-oxide: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Safety Data Sheet: 6-Methoxyquinolin-8-amine. (2017, February 6). Matrix Scientific.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Safety Data Sheet. (2009, September 22). Thermo Fisher Scientific.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks.
  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (n.d.). BenchChem.
  • Safety Data Sheet: 4-Methoxyquinolin-8-amine. (2024, December 19). Fluorochem Ltd.
  • Safety Data Sheet. (2024, December 13). TCI Chemicals.
  • Safety Data Sheet: Methoxyphenamine hydrochloride. (2025, October 15). Sigma-Aldrich Inc.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • Proper Disposal of 4-Methoxycinnoline: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine. (n.d.). BenchChem.

Sources

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